molecular formula C11H13N B12625557 5-Phenylpent-3-YN-1-amine CAS No. 918871-65-5

5-Phenylpent-3-YN-1-amine

Cat. No.: B12625557
CAS No.: 918871-65-5
M. Wt: 159.23 g/mol
InChI Key: ZJFKIMICKUIPBW-UHFFFAOYSA-N
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Description

5-Phenylpent-3-YN-1-amine is an organic compound characterized by the presence of a phenyl group attached to a pent-3-yn-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpent-3-YN-1-amine typically involves the reaction of phenylacetylene with an appropriate amine precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where phenylacetylene is reacted with a halogenated amine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically at elevated temperatures, to ensure high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylpent-3-YN-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Phenylpent-3-YN-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenylpent-3-YN-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, its structural features allow it to participate in various chemical reactions, leading to the formation of bioactive intermediates.

Comparison with Similar Compounds

Uniqueness: Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound in synthetic chemistry and material science .

Properties

CAS No.

918871-65-5

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

5-phenylpent-3-yn-1-amine

InChI

InChI=1S/C11H13N/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,6,9-10,12H2

InChI Key

ZJFKIMICKUIPBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC#CCCN

Origin of Product

United States

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